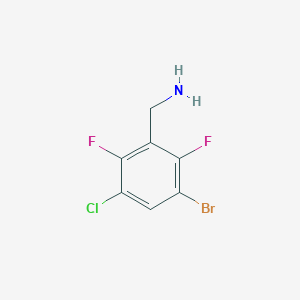
3-Cyclopropyl-4-methylanisole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyclopropyl-4-methylanisole is an organic compound with a unique structure that includes a cyclopropyl group attached to a methylanisole core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-4-methylanisole typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 4-methylanisole with a cyclopropylating agent under specific conditions. For example, the Simmons-Smith reaction, which uses diiodomethane and zinc-copper couple, can be employed to introduce the cyclopropyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The choice of reagents and conditions would be tailored to ensure scalability and safety.
化学反応の分析
Types of Reactions
3-Cyclopropyl-4-methylanisole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration, respectively.
Major Products Formed
Oxidation: Formation of cyclopropyl-4-methoxybenzaldehyde.
Reduction: Formation of cyclopropyl-4-methylanisole alcohols.
Substitution: Formation of brominated or nitrated derivatives of this compound.
科学的研究の応用
3-Cyclopropyl-4-methylanisole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
類似化合物との比較
Similar Compounds
4-Methylanisole: Lacks the cyclopropyl group, resulting in different chemical and biological properties.
Cyclopropylbenzene: Similar cyclopropyl group but lacks the methoxy group, leading to different reactivity.
Uniqueness
3-Cyclopropyl-4-methylanisole is unique due to the combination of the cyclopropyl and methylanisole moieties, which confer distinct chemical and biological properties. This combination allows for unique interactions in both chemical reactions and biological systems, making it a valuable compound for research and industrial applications .
特性
分子式 |
C11H14O |
|---|---|
分子量 |
162.23 g/mol |
IUPAC名 |
2-cyclopropyl-4-methoxy-1-methylbenzene |
InChI |
InChI=1S/C11H14O/c1-8-3-6-10(12-2)7-11(8)9-4-5-9/h3,6-7,9H,4-5H2,1-2H3 |
InChIキー |
XXJURILKLDMGKT-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)OC)C2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Bromobenzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B13716736.png)
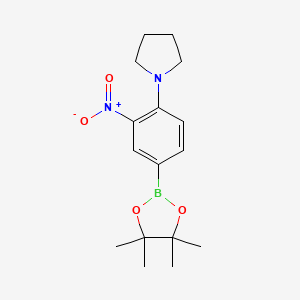
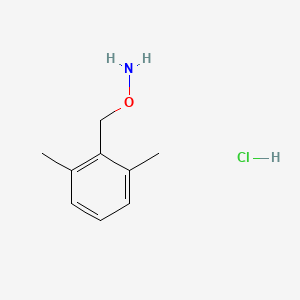
![Ethyl 3'-chloro-4'-sulfamoyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B13716750.png)
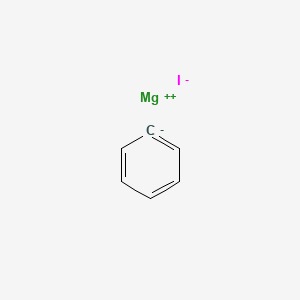
![7-Bromo-3-(5-bromo-3-methylpyridin-2-yl)-9-methyl-2H-pyrido[1,2-a][1,3,5]triazine-2,4(3H)-dione](/img/structure/B13716765.png)
![N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-(2-methoxyethoxy)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide](/img/structure/B13716773.png)

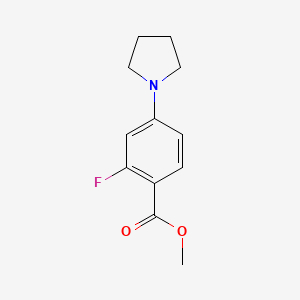
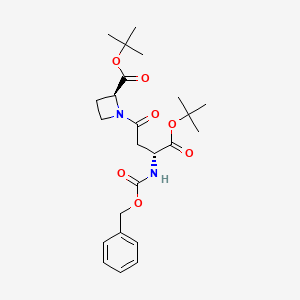
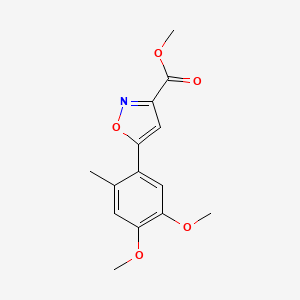

![10-[4-(1-Pyrrolidinyl)phenyl]-10H-phenoxazine](/img/structure/B13716810.png)
